3-(Diethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction .Chemical Reactions Analysis
Boronic esters are commonly used in cross-coupling reactions to form carbon-carbon bonds. The pyridine ring can act as a base or a weak nucleophile .Scientific Research Applications
Synthesis and Scaffold Utility
3-(Diethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a versatile intermediate in the synthesis of complex molecules. For instance, it has been utilized in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, highlighting its role as a useful scaffold for generating highly functionalized isoxazole-annulated heterocycles and carboxylic acid derivatives (Ruano, Fajardo, & Martín, 2005).
Structural and Property Insights
Research on 3-(Diethylboryl)pyridines, closely related to the subject compound, reveals insights into their structural stability, electronic properties, and self-assembly behavior. These compounds demonstrate notable stability under ambient conditions, attributed to their unique electronic interactions and ability to form cyclic tetramers through intermolecular coordination bonds (Sugihara et al., 1996). Such characteristics underscore their potential in materials science and coordination chemistry.
Conducting Polymers Development
Derivatives of the subject compound have been explored for their application in creating conducting polymers. For example, polymers derived from bis(pyrrol-2-yl) arylenes, which are synthesized using related methodologies, exhibit low oxidation potentials and stable conducting forms. This research opens avenues for their use in electronic devices and as materials with unique electronic properties (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Molecular Structure and Physicochemical Properties
Investigations into boric acid ester intermediates similar to this compound have detailed their molecular structure, confirmed through spectroscopy and X-ray crystallography. These studies not only elucidate the compounds' molecular geometry but also explore their electrostatic potentials and physicochemical behaviors, which are crucial for designing molecules with desired properties and reactivities (Huang et al., 2021).
Properties
IUPAC Name |
3-(diethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO4/c1-7-19-14(20-8-2)12-9-13(11-18-10-12)17-21-15(3,4)16(5,6)22-17/h9-11,14H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPJTCZYMZFFIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744739 | |
Record name | 3-(Diethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333319-77-9 | |
Record name | 3-(Diethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1333319-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Diethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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